

IDX-1197 and homologous recombination deficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to Venadaparib (IDX-1197) and Homologous Recombination Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeting of synthetic lethal pathways has emerged as a cornerstone of precision oncology. A prime example of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination deficiency (HRD). HRD, often caused by mutations in genes like BRCA1 and BRCA2, cripples the cell's primary mechanism for repairing DNA double-strand breaks (DSBs), making it highly dependent on other repair pathways, such as those involving PARP. Venadaparib (IDX-1197) is a novel, potent, and selective PARP1/2 inhibitor designed to exploit this vulnerability.^{[1][2][3]} This technical guide provides a comprehensive overview of the mechanism of action of Venadaparib, its preclinical and clinical data in the context of HRD, and the experimental methodologies used in its evaluation.

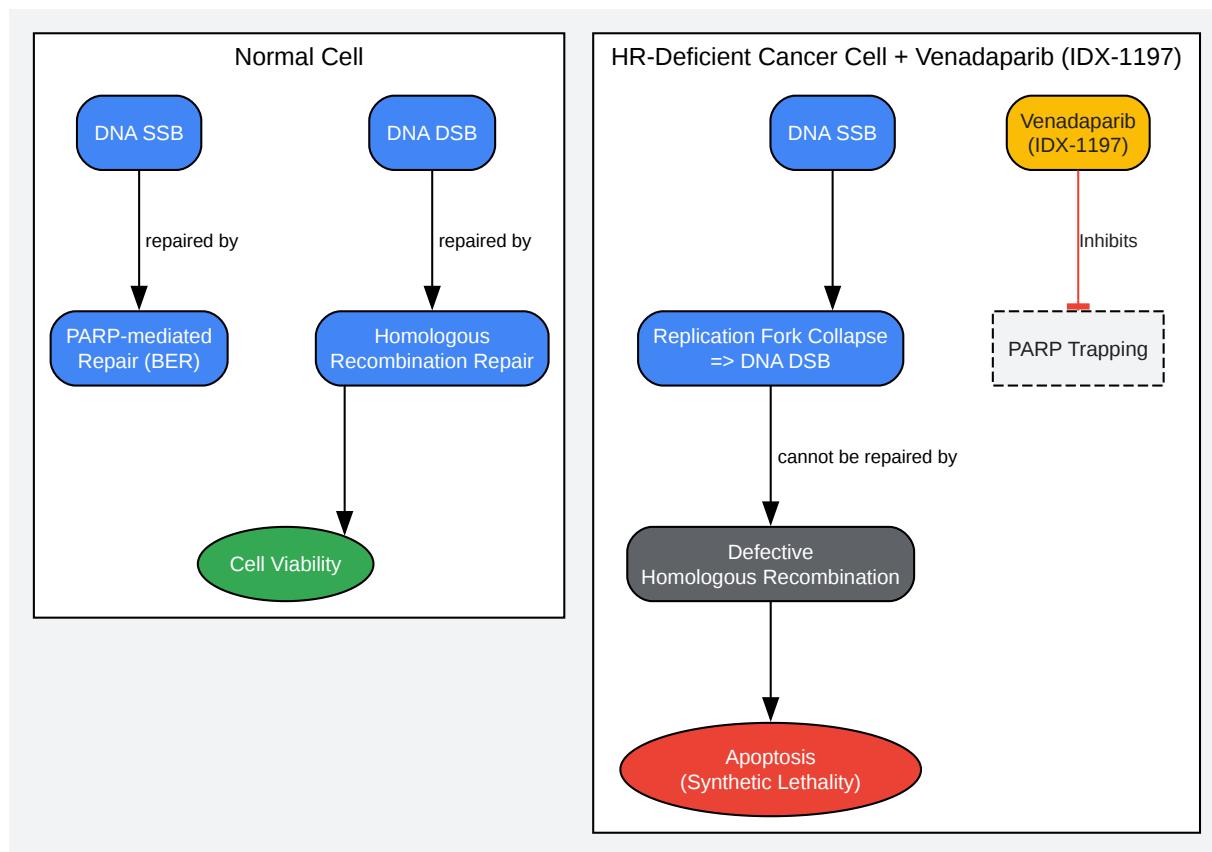
The Core Principle: Synthetic Lethality in HRD Tumors

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for fixing DNA double-strand breaks (DSBs).^{[4][5]} When key genes in this pathway, such as BRCA1, BRCA2, PALB2, or RAD51, are mutated or epigenetically silenced, the cell is considered to have

homologous recombination deficiency (HRD).^[5] This deficiency leads to genomic instability, a hallmark of cancer, as the cell must rely on more error-prone repair mechanisms.^{[4][6]}

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).^[7] When PARP is inhibited, these SSBs are not repaired and can degenerate into DSBs during DNA replication.^{[1][3][8]}

In a healthy cell with functional HR, these resulting DSBs can be efficiently repaired. However, in an HR-deficient cancer cell, the combination of PARP inhibition and the pre-existing HRD creates a state of "synthetic lethality." The cell is unable to repair the accumulating DSBs, leading to catastrophic genomic damage and apoptosis.^{[8][9]}



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Caption: Mechanism of synthetic lethality induced by Venadaparib in HRD cells.

Venadaparib (IDX-1197): A Potent and Selective PARP1/2 Inhibitor

Venadaparib is an orally active PARP inhibitor with high potency and selectivity for PARP1 and PARP2.^[10] This selectivity is critical, as off-target effects on other PARP family members, such as PARP-3, have been associated with increased hematologic toxicities.^[8] Preclinical data demonstrate its strong PARP-trapping activity, which is a key driver of cytotoxicity in HRD cancers.^[2]

Preclinical Efficacy

In vitro studies have established the potent enzymatic and cellular activity of Venadaparib.

Parameter	Value	Target/System	Reference
IC ₅₀	1.4 nM	PARP1 (enzyme assay)	[1][10]
IC ₅₀	1.0 nM	PARP2 (enzyme assay)	[1][10]
EC ₅₀	0.5 nM	PAR Inhibition (HeLa cells)	[10]
IC ₅₀	≤5 nM	Cell Growth (MDA-MB-436)	[11]
IC ₅₀	50 nM	Cell Growth (Capan-1)	[11]

In vivo studies using patient-derived xenograft (PDX) models of BRCA1-mutated ovarian cancer showed that oral administration of Venadaparib resulted in significant, dose-dependent tumor growth inhibition, which was superior to that observed with olaparib.^{[10][12]} A key pharmacodynamic finding was the sustained inhibition of PAR (>90%) in tumor tissues for up to 24 hours post-dose.^{[10][12]}

Clinical Evaluation: Phase 1 Study (NCT03317743)

A first-in-human, phase 1 dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Venadaparib monotherapy in patients with advanced solid tumors who had progressed on standard therapies.[\[2\]](#)[\[7\]](#)

Study Design and Patient Population

The study utilized a conventional 3+3 dose-escalation design, with oral once-daily doses ranging from 2 mg to 240 mg.[\[2\]](#)[\[13\]](#)

Characteristic	Value	Reference
Total Patients Enrolled	32	[2] [7]
Most Common Tumor Types	Breast Cancer (16)	[2] [13]
Ovarian Cancer (12)	[2] [13]	

Safety and Tolerability

Venadaparib was generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to the maximum tested dose of 240 mg, and a maximum tolerated dose was not reached.[\[2\]](#)[\[14\]](#) The recommended Phase 2 dose (RP2D) was established at 160 mg once daily.[\[13\]](#)

Adverse Event (Grade ≥ 3)	Frequency (%)	Reference
Anemia	50%	[2]
Neutropenia	22% - 25%	[2] [7]
Thrombocytopenia	6%	[2]

Clinical Efficacy

Anti-tumor activity was observed across a range of doses, starting from 40 mg/day.[\[2\]](#) Notably, clinical benefit was seen in patients regardless of their BRCA mutation status, suggesting efficacy in the broader HRD population.[\[2\]](#)[\[14\]](#)

Efficacy Endpoint	All Patients	BRCA-mutated	BRCA-wild-type	Reference
Objective Response Rate (ORR)	16% - 17.2%	22.2%	20.0%	[7] [14]
Clinical Benefit Rate (CBR)	47% - 51.7%	44.4%	60.0%	[7] [14]

Pharmacodynamic analysis of tumor biopsies confirmed a ≥90% PAR inhibitory effect at doses of 10 mg/day and higher.[\[13\]](#)[\[14\]](#)

Experimental Protocols & Methodologies

In Vitro PARP Inhibition Assays

- Enzymatic Assays: The potency of Venadaparib against PARP1 and PARP2 was determined using purified enzyme assays. These assays typically measure the incorporation of biotinylated NAD⁺ onto histone proteins, which is quantified via a colorimetric or chemiluminescent readout. IC₅₀ values are calculated from dose-response curves.[\[12\]](#)
- Cell-Based PAR Inhibition: To measure cellular activity, DNA damage is induced in a cell line (e.g., HeLa cells). The cells are then treated with varying concentrations of Venadaparib. PARP1-mediated PAR (poly ADP-ribose) expression is subsequently measured using an ELISA-based method.[\[10\]](#)[\[12\]](#) The EC₅₀ value represents the concentration required for 50% inhibition of PAR formation.

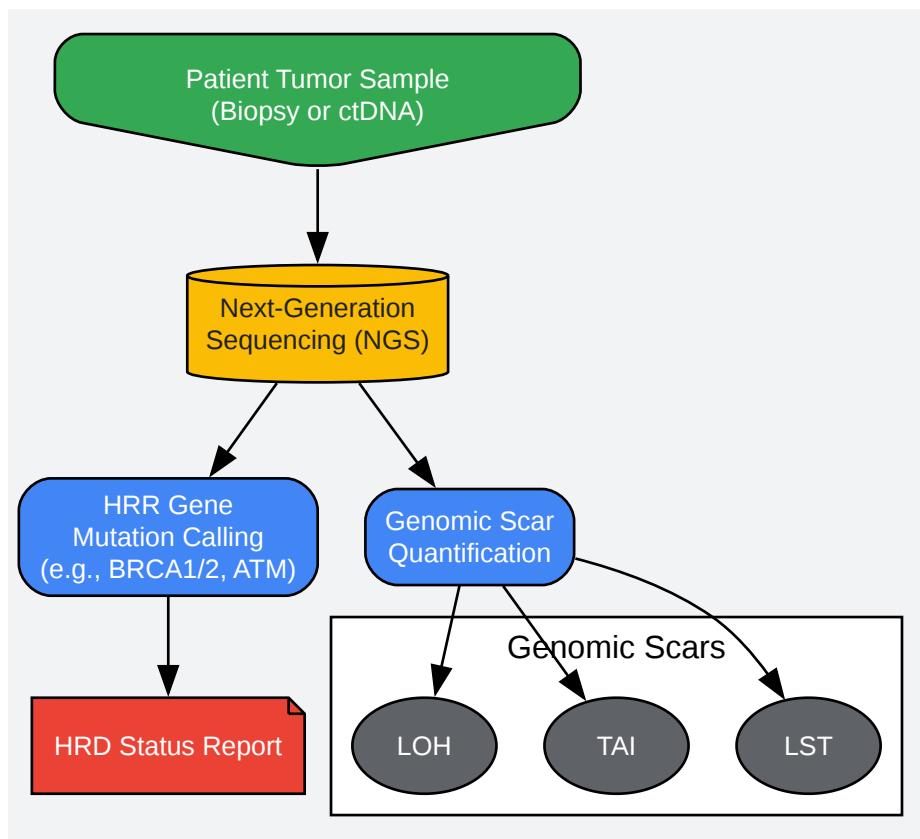
Assessment of Homologous Recombination Deficiency (HRD)

Determining a tumor's HRD status is critical for patient selection. There is no single standard method, but several approaches are used:[\[15\]](#)

- HRR Gene Mutation Analysis: This involves sequencing a panel of genes directly or indirectly involved in the homologous recombination repair pathway, including BRCA1,

BRCA2, ATM, PALB2, RAD51C/D, and others. This can be done on tumor tissue or circulating tumor DNA (ctDNA).[\[16\]](#)

- Genomic Scar Assays: Tumors with a history of HRD accumulate characteristic patterns of genomic instability, often called "genomic scars."[\[17\]](#) Next-generation sequencing (NGS) is used to quantify these scars, which include:[\[4\]](#)
 - Loss of Heterozygosity (LOH): Loss of one parental allele.
 - Telomeric Allelic Imbalance (TAI): Allelic imbalance that extends to the subtelomeric regions.
 - Large-Scale State Transitions (LST): Chromosomal breaks between adjacent regions of at least 10 megabases. A composite "genomic instability score" is often calculated from these metrics to determine HRD status.[\[4\]](#)[\[17\]](#)



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Caption: Workflow for determining Homologous Recombination Deficiency (HRD) status.

In Vivo Patient-Derived Xenograft (PDX) Models

- Model Establishment: Tumor fragments from patients (e.g., with known BRCA mutations) are implanted subcutaneously into immunocompromised mice.
- Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Venadaparib at various doses, competitor drug like Olaparib). Venadaparib is administered orally.[10][12]
- Efficacy Assessment: Tumor volume is measured regularly. Efficacy is reported as tumor growth inhibition (TGI).
- Pharmacodynamic Assessment: At the end of the study or at specific time points, tumors are harvested to measure the level of PAR inhibition via ELISA, confirming target engagement in the tumor tissue.[12]



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Caption: General experimental workflow for preclinical evaluation of Venadaparib.

Conclusion and Future Directions

Venadaparib (IDX-1197) is a potent and selective PARP1/2 inhibitor with a favorable safety profile and promising anti-tumor activity in patients with advanced solid tumors, particularly those with HRD.[2][8] Its efficacy in both BRCA-mutated and BRCA-wild-type patients suggests a potential benefit for a wider patient population than is defined by BRCA status alone.[14]

Further studies are warranted to continue exploring the efficacy and safety of Venadaparib, both as a monotherapy and in combination with other agents.[2][13] For instance, combining PARP inhibitors with chemotherapy agents like irinotecan has shown synergistic effects in preclinical gastric cancer models.[16] The identification and validation of robust biomarkers beyond BRCA1/2 mutations to accurately identify all patients with HRD who may benefit from Venadaparib will be crucial for its future clinical development.[2]

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- To cite this document: BenchChem. [IDX-1197 and homologous recombination deficiency]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3323697#idx-1197-and-homologous-recombination-deficiency>]

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